N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(5-phenylfuran-2-yl)propanamide
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Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(5-phenylfuran-2-yl)propanamide is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro-substituted phenyl ring, a trifluoromethyl group, and a furan ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(5-phenylfuran-2-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenylfuran Intermediate: The synthesis begins with the preparation of the 5-phenylfuran intermediate through a Suzuki-Miyaura coupling reaction.
Introduction of the Chloro and Trifluoromethyl Groups:
Amidation Reaction: Finally, the propanamide moiety is introduced through an amidation reaction, typically using an amine and an acid chloride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(5-phenylfuran-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(5-phenylfuran-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(5-phenylfuran-2-yl)propanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-chloro-2-(trifluoromethyl)phenyl isocyanate
- N-[4-chloro-3-(trifluoromethyl)phenyl]thiourea
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(5-phenylfuran-2-yl)propanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring, in particular, distinguishes it from other similar compounds and contributes to its unique properties and applications.
Properties
Molecular Formula |
C20H15ClF3NO2 |
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Molecular Weight |
393.8 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(5-phenylfuran-2-yl)propanamide |
InChI |
InChI=1S/C20H15ClF3NO2/c21-17-9-6-14(12-16(17)20(22,23)24)25-19(26)11-8-15-7-10-18(27-15)13-4-2-1-3-5-13/h1-7,9-10,12H,8,11H2,(H,25,26) |
InChI Key |
HAHPXJCKMWGDLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
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